molecular formula C9H15NO2 B13019521 3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylicacid

3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylicacid

Cat. No.: B13019521
M. Wt: 169.22 g/mol
InChI Key: ZSUMESQFPRQFLW-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure. The core structure of this compound is similar to that of tropane alkaloids, which are known for their wide array of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common approach is to start with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: This reaction involves the use of reducing agents to remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzymes or activation of receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and carboxylic acid group at the 1-position differentiate it from other azabicyclo[3.2.1]octane derivatives, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.2.1]octane-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c1-10-5-7-2-3-9(4-7,6-10)8(11)12/h7H,2-6H2,1H3,(H,11,12)

InChI Key

ZSUMESQFPRQFLW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCC(C2)(C1)C(=O)O

Origin of Product

United States

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